Allyl phenyl selenide

説明

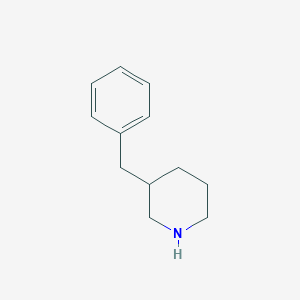

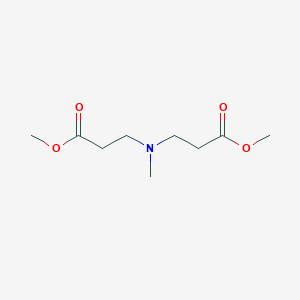

Allyl phenyl selenide is an organoselenium compound . Organoselenium compounds are chemical compounds containing carbon-to-selenium chemical bonds . Selenium belongs with oxygen and sulfur to the group 16 elements or chalcogens, and similarities in chemistry are to be expected . Organoselenium compounds are found at trace levels in ambient waters, soils, and sediments .

Synthesis Analysis

A series of bifunctional phosphine compounds promising as γ-functionalized phosphine ligand precursors are conveniently synthesized by the radical addition of diphenylphosphine oxide (Ph2P(O)H) to allylic compounds under photoirradiation . Allyl phenyl selenide was obtained from allyl (2-(2-hydroxyethoxy)phenyl) selenide through a series of oxidation and [2, 3]-sigmatropic rearrangement steps .

Molecular Structure Analysis

Selenium can exist with oxidation state −2, +2, +4, +6. Se (II) is the dominant form in organoselenium chemistry . Down the group 16 column, the bond strength becomes increasingly weaker (234 kJ/mol for the C−Se bond and 272 kJ/mol for the C−S bond) and the bond lengths longer (C−Se 198 pm, C−S 181 pm, and C−O 141 pm) .

Physical And Chemical Properties Analysis

Organoselenium compounds are more nucleophilic than the corresponding sulfur compounds and also more acidic . The pKa values of XH2 are 16 for oxygen, 7 for sulfur, and 3.8 for selenium .

科学的研究の応用

Mass Spectrometry Analysis : A study on the mass spectra of allyl aryl selenides, including allyl phenyl selenide, revealed abundant molecular ions and fragment ions containing selenium. The M - SeH, M - CH(3), and M - C(2)H(4) ions were specific to the electron impact mass spectrum of allyl phenyl selenide, attributed to a Claisen rearrangement in the mass spectrometer source (Prabhakar et al., 1999).

Preparation of Allyl and Homoallyl Amines : Allyl phenyl selenide was used in organoselenium chemistry to prepare allyl and homoallyl amines through aminomethylation. This process involved metalation and tri-n-butylstannylation, followed by reaction with various immonium electrophiles (Reich et al., 1984).

Oxidative Addition to Palladium(0) : Allyl phenyl selenide was studied in the context of oxidative addition to palladium(0), forming binuclear complexes. This research provided insights into the interactions of organoselenium compounds with transition metals (Yamamoto et al., 1983).

Interstrand Cross-Link Formation in RNA : A study demonstrated the use of a phenyl selenide derivative of 5-methyluridine in RNA oligonucleotides. The phenyl selenide was converted to an electrophilic, allylic phenyl seleneate, which was useful in synthesizing oligonucleotide conjugates and forming interstrand cross-links in duplex RNA (Sloane & Greenberg, 2014).

Synthesis of Pyrrolidines : N-Allyl-beta-aminoalkyl phenyl selenides were prepared for the study of diastereoselectivity in radical cyclization, leading to the synthesis of pyrrolidines. Different N-protective groups were used to control the selectivity of the cyclization process (Besev & Engman, 2000).

Iridium-Catalyzed Allylic Alkylations : Allyl phenyl selenide was used in iridium-catalyzed allylic substitutions, producing linear allyl phenyl selenides. This study contributed to the field of organometallic chemistry and catalysis (Cui et al., 2012).

作用機序

Reactive oxygen species (ROS)-responsive prodrugs have received significant attention due to their capacity to target tumors to relieve the side effects caused by chemotherapy . A series of novel H2O2-activated theranostic prodrugs (CPTSe1-CPTSe7) were developed containing allyl phenyl selenide moieties as H2O2 acceptors .

将来の方向性

特性

IUPAC Name |

prop-2-enylselanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Se/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVAUOKQFBXKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

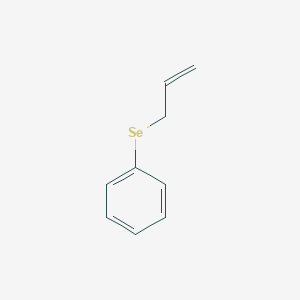

C=CC[Se]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl phenyl selenide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[4.5]decan-6-one](/img/structure/B85741.png)